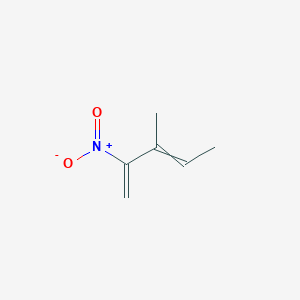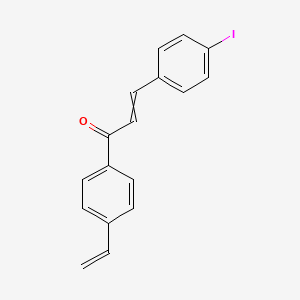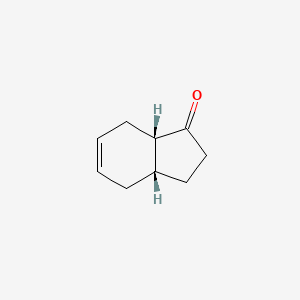
Tris(2,3,5,6-tetramethylphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,3,5,6-tetramethylphenyl)phosphane: is a tertiary phosphine compound with the molecular formula C30H39P and a molecular weight of 430.6044 g/mol . This compound is characterized by the presence of three 2,3,5,6-tetramethylphenyl groups attached to a central phosphorus atom. It is known for its unique chemical properties and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(2,3,5,6-tetramethylphenyl)phosphane can be synthesized through the reaction of chlorophosphines with Grignard reagents . The general procedure involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This method is widely used due to its convenience and efficiency.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as vacuum distillation and recrystallization , is common in industrial settings to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(2,3,5,6-tetramethylphenyl)phosphane undergoes various types of chemical reactions, including oxidation , reduction , and substitution reactions. It acts as a strong nucleophile and can participate in Lewis base catalysis .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions typically involve the use of reducing agents like or .
Substitution: Substitution reactions often occur in the presence of or .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of phosphine oxides , while substitution reactions can yield various phosphonium salts .
Applications De Recherche Scientifique
Tris(2,3,5,6-tetramethylphenyl)phosphane has a wide range of applications in scientific research, including:
Biology: The compound is utilized in the synthesis of and for biological studies.
Medicine: this compound is employed in the development of and .
Mécanisme D'action
The mechanism of action of tris(2,3,5,6-tetramethylphenyl)phosphane involves its role as a nucleophilic catalyst . It participates in reactions by donating a pair of electrons to an electron-deficient multiple bond, forming a zwitterionic intermediate. This intermediate then undergoes further transformations to yield the final product . The compound’s molecular targets and pathways are primarily related to its ability to act as a Lewis base and facilitate various chemical reactions.
Comparaison Avec Des Composés Similaires
Tris(2,3,5,6-tetramethylphenyl)phosphane can be compared with other similar compounds, such as:
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its strong nucleophilic properties and use in Mukaiyama aldol reactions .
Tris(3,5-dimethylphenyl)phosphine: Used in kinetic resolution of donor-functionalized secondary alcohols.
Tris(2-fluorophenyl)phosphane: Employed in various organic synthesis reactions.
The uniqueness of this compound lies in its specific tetramethylphenyl groups , which provide distinct steric and electronic properties, making it highly effective in certain catalytic applications.
Propriétés
Numéro CAS |
54947-97-6 |
|---|---|
Formule moléculaire |
C30H39P |
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
tris(2,3,5,6-tetramethylphenyl)phosphane |
InChI |
InChI=1S/C30H39P/c1-16-13-17(2)23(8)28(22(16)7)31(29-24(9)18(3)14-19(4)25(29)10)30-26(11)20(5)15-21(6)27(30)12/h13-15H,1-12H3 |
Clé InChI |
FEOCQNSBRIAPIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)P(C2=C(C(=CC(=C2C)C)C)C)C3=C(C(=CC(=C3C)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-6-{1-[(naphthalen-1-yl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14643027.png)
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B14643034.png)
![2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol](/img/structure/B14643040.png)



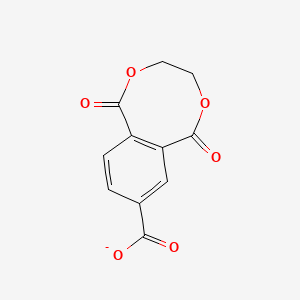

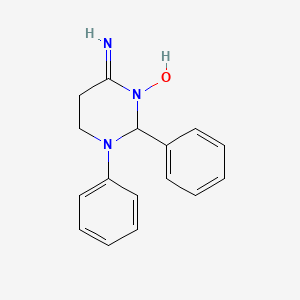

![Phenylbis[2-(phenylethynyl)phenyl]phosphane](/img/structure/B14643083.png)
